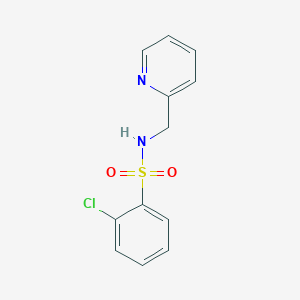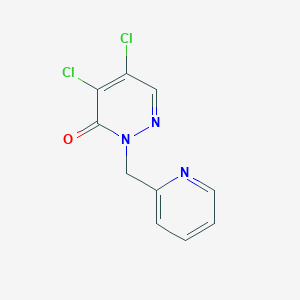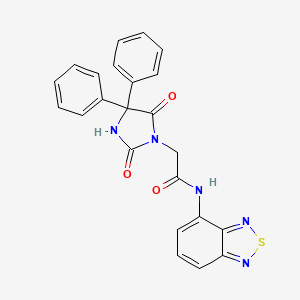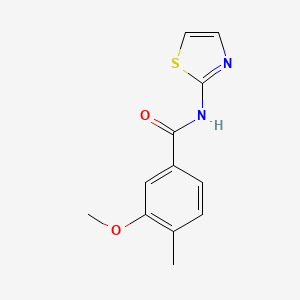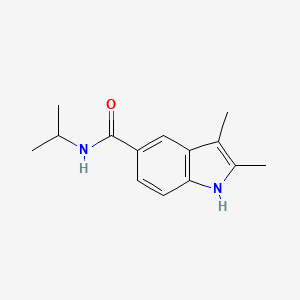
2,3-dimethyl-N-(propan-2-yl)-1H-indole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dimethyl-N-(propan-2-yl)-1H-indole-5-carboxamide, also known as GW501516, is a synthetic drug that was originally developed as a treatment for metabolic and cardiovascular diseases. It belongs to a class of drugs called selective androgen receptor modulators (SARMs) and has gained popularity in the scientific community due to its potential applications in various fields such as sports medicine, cancer research, and metabolic disorders.
作用机制
2,3-dimethyl-N-(propan-2-yl)-1H-indole-5-carboxamide works by activating the peroxisome proliferator-activated receptor delta (PPAR delta), a nuclear receptor that plays a key role in regulating energy metabolism. Activation of PPAR delta leads to increased fatty acid oxidation and glucose uptake, which in turn leads to increased energy production and improved endurance. It also has anti-inflammatory effects and has been shown to reduce oxidative stress and improve mitochondrial function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in various studies. It has been shown to increase endurance and improve performance in athletes, increase fatty acid oxidation and glucose uptake, reduce inflammation and oxidative stress, and improve insulin sensitivity. It has also been shown to have neuroprotective effects and improve cognitive function.
实验室实验的优点和局限性
One of the main advantages of using 2,3-dimethyl-N-(propan-2-yl)-1H-indole-5-carboxamide in lab experiments is its ability to selectively activate PPAR delta without affecting other nuclear receptors, which reduces the risk of unwanted side effects. It is also relatively easy to synthesize and has a long half-life, which makes it suitable for use in long-term studies. However, one of the main limitations is the lack of long-term safety data, which makes it difficult to assess its potential risks and side effects.
未来方向
There are several potential future directions for research involving 2,3-dimethyl-N-(propan-2-yl)-1H-indole-5-carboxamide. One area of interest is its potential use in the treatment of various types of cancer, as it has been shown to have anti-tumor effects in preclinical studies. Another area of interest is its potential use in the treatment of metabolic disorders such as diabetes and obesity, as it has been shown to improve insulin sensitivity and reduce inflammation. Further studies are also needed to assess its safety and long-term effects in humans.
合成方法
2,3-dimethyl-N-(propan-2-yl)-1H-indole-5-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis method involves the use of various reagents and catalysts such as palladium on carbon and trifluoroacetic acid, which are used to form the indole-5-carboxamide moiety.
科学研究应用
2,3-dimethyl-N-(propan-2-yl)-1H-indole-5-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In sports medicine, it has been shown to enhance endurance and improve performance in athletes, leading to its classification as a performance-enhancing drug. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the treatment of various types of cancer. In metabolic disorders, it has been shown to improve insulin sensitivity and reduce inflammation, making it a potential treatment for diseases such as diabetes and obesity.
属性
IUPAC Name |
2,3-dimethyl-N-propan-2-yl-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-8(2)15-14(17)11-5-6-13-12(7-11)9(3)10(4)16-13/h5-8,16H,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDYLUOBKDKZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[(E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7454672.png)
![N-cyclohexyl-N-methyl-6-[(4-oxo-1,2,3-benzotriazin-3-yl)methylsulfanyl]pyridine-3-sulfonamide](/img/structure/B7454674.png)
![1-[2-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]imidazolidin-2-one](/img/structure/B7454675.png)
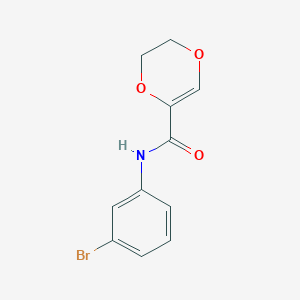

![[1-[2-(cyclohexen-1-yl)ethylamino]-1-oxopropan-2-yl] (E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7454694.png)
![7-bromo-2-[(4-cyclopropyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7454706.png)

![2-(4-aminothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N,N-diethylacetamide](/img/structure/B7454718.png)
